molecular formula C9H19NO B13257912 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol

Cat. No.: B13257912
M. Wt: 157.25 g/mol
InChI Key: DLOFNFOJTGMCFC-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol is an organic compound that belongs to the class of amino alcohols It features a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically proceeds through nucleophilic addition, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclobutane ring.

    3,3-Dimethylcyclobutanol: A compound with a similar cyclobutane ring but without the aminopropyl group.

Uniqueness

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both amino and hydroxyl functional groups

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(4-10)9(11)5-8(2,3)6-9/h7,11H,4-6,10H2,1-3H3

InChI Key

DLOFNFOJTGMCFC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CC(C1)(C)C)O

Origin of Product

United States

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